Lsd1-IN-14

Epigenetics Histone Demethylase LSD1 Inhibition

Many research-grade LSD1 inhibitors lack in vivo validation or carry irreversible off-target risks. Lsd1-IN-14 solves this with a balanced reversible mechanism and documented drug-like properties. - Biochemical IC50: 0.89 µM (LSD1); Cellular antiproliferation: 1.62 µM (A549), 1.21 µM (THP-1) - >50-fold selectivity over MAO-A/B; reversible action avoids sustained target engagement - Confirmed stability in human liver microsomes & favorable rat PK - ideal for in vivo transition

Molecular Formula C21H24FN5
Molecular Weight 365.4 g/mol
Cat. No. B12404879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-14
Molecular FormulaC21H24FN5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H24FN5/c1-26(2)12-13-27(3)20-10-8-19(9-11-20)25-21-23-14-17(15-24-21)16-4-6-18(22)7-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25)
InChIKeyLELDTUUFZHHXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LSD1-IN-14: Reversible LSD1 Inhibitor for Cancer Research


Lsd1-IN-14 (also designated compound X43) is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC50 value of 0.89 μM against recombinant LSD1 [1]. Discovered through structural optimization of the AZD9291 (osimertinib) skeleton, Lsd1-IN-14 belongs to the 2-aminopyrimidine class of LSD1 inhibitors, a scaffold distinct from the tranylcypromine-derived irreversible inhibitors that dominate clinical development [2]. The compound demonstrates favorable in vitro metabolic stability in human liver microsomes (T1/2 = 103.3 min, Clint(mic) = 13.4 μL/min/mg), weak CYP inhibition, and oral bioavailability in rat models [1]. Lsd1-IN-14 significantly inhibits proliferation of A549 lung adenocarcinoma cells (IC50 = 1.62 μM) and THP-1 acute monocytic leukemia cells (IC50 = 1.21 μM), and induces dose-dependent apoptosis (53.6% at 3 μM in A549 cells) accompanied by increased H3K4me2 and H3K9me2 methylation [1].

Reversible LSD1 inhibition mechanism confirmed by dialysis assay
>50-fold selectivity over MAO-A/B for LSD1-focused assays
Documented in vivo rat PK profile supports model transition
Cell-proliferation endpoint context in A549 and THP-1 models

Why LSD1-IN-14 Cannot Be Substituted with Generics


LSD1 inhibitors are a chemically and mechanistically heterogeneous class. Tranylcypromine (TCP)-derived clinical candidates such as ORY-1001 (iadademstat, IC50 < 20 nM), GSK2879552, and CC-90011 function as irreversible, covalent FAD-cofactor binders and have reached Phase I/II trials [1]. In contrast, Lsd1-IN-14 is a reversible, non-covalent inhibitor derived from a 2-aminopyrimidine scaffold, exhibiting a distinct binding mode and selectivity profile [2]. Critically, the 2-aminopyrimidine scaffold confers selectivity not only against MAO-A/B (>50-fold) but also against wild-type EGFR (>100-fold), a specificity dimension not shared by TCP-derived inhibitors [2]. Furthermore, reversible inhibitors like Lsd1-IN-14 may offer differentiated safety margins and dosing flexibility compared to irreversible inhibitors due to target residence time differences, though this remains a class-level inference requiring validation. Procurement substitution with generic LSD1 inhibitors—whether irreversible clinical candidates or structurally unrelated reversible tool compounds—would introduce confounding variables in binding kinetics, off-target profiles, and cellular pharmacodynamics that fundamentally alter experimental interpretation.

Reversible vs. irreversible mechanism mismatch
Irreversible inhibitors (GSK-LSD1, ORY-1001) covalently bind FAD; substitution may alter temporal control of LSD1 activity and off-target profile.
MAO selectivity context may differ
Selectivity over MAO-A/B varies widely among LSD1 inhibitors; using a less selective analog can introduce confounding MAO-mediated effects in cellular assays.
In vivo PK characterization often absent
Many research-grade LSD1 inhibitors lack published rat PK or microsomal stability data; uncharacterized compounds may not translate to in vivo study designs.

LSD1-IN-14: Quantitative Evidence & Comparisons


Reversible vs. Irreversible LSD1 Inhibition

Lsd1-IN-14 inhibits recombinant LSD1 with an IC50 of 0.89 μM (890 nM) in an enzymatic assay [1]. In direct comparison, the clinical candidate ORY-1001 (iadademstat) exhibits an IC50 < 20 nM [2], and GSK-LSD1 (GSK2879552) has a reported IC50 of 16 nM [3]. Lsd1-IN-14 is therefore approximately 44- to 56-fold less potent at the enzymatic level than these clinical-stage irreversible inhibitors. Note: This comparison is cross-study; head-to-head data under identical assay conditions are not available in the primary literature.

Mechanism of inhibition
Head-to-head
Reversible (dialysis assay) vs. irreversible GSK-LSD1 / ORY-1001
Supports reversible inhibition study context
Irreversible covalent binding may sustain off-target effects
Epigenetics Histone Demethylase LSD1 Inhibition

Biochemical Potency vs. Clinical LSD1 Inhibitors

Lsd1-IN-14 (compound X43) demonstrates remarkable selectivity for LSD1 over wild-type EGFR (>100-fold) and over monoamine oxidases A and B (>50-fold) [1]. The selectivity ratio was calculated based on IC50 measurements for each target. For context, many early TCP-derived LSD1 inhibitors exhibit poor selectivity against MAO-A/B due to the shared FAD-dependent amine oxidase mechanism, necessitating extensive optimization to achieve clinical selectivity [2]. The 2-aminopyrimidine scaffold of Lsd1-IN-14 inherently confers this multi-target discrimination, a property not universally shared across the LSD1 inhibitor class.

LSD1 enzymatic IC50
Cross-study comparable
IC50 = 0.89 μM
Supports enzyme inhibition assay context
~56-fold less potent than clinical candidates; similar to tool S2101
Drug Selectivity Kinase Selectivity Monoamine Oxidase

Selectivity Comparison vs. OG-L002 and S2101

Lsd1-IN-14 exhibits excellent stability in human liver microsomes with a half-life (T1/2) of 103.3 minutes and an intrinsic clearance (Clint(mic)) of 13.4 μL/min/mg, alongside weak CYP enzyme inhibition [1]. While direct comparator data for other LSD1 inhibitors in identical microsomal assay conditions are not publicly available, a half-life exceeding 100 minutes in human liver microsomes is generally considered favorable for a compound at the preclinical tool stage, predicting reduced hepatic first-pass extraction and sustained systemic exposure [1].

Selectivity over MAO-A/B
Cross-study comparable
>50-fold selective vs. OG-L002 (36-69×), S2101 (>100×), GSK-LSD1 (>1000×)
Supports LSD1-selective assay context
Sufficient window to avoid MAO confounding in cellular assays
Drug Metabolism ADME Microsomal Stability

Cellular Activity in A549 and THP-1 Cancer Cells

In male Sprague-Dawley rats, Lsd1-IN-14 demonstrates measurable oral bioavailability (F = 11.9%) following a single 10 mg/kg intragastric dose, with an oral half-life (T1/2) of 2.8 hours [1]. Intravenous administration (2 mg/kg) yields a T1/2 of 1.0 hour, clearance (Cl) of 156 mL/min/kg, and volume of distribution (Vdss) of 6.6 L/kg [1]. In comparison, clinical candidate ORY-1001 (iadademstat) has been described as having "excellent oral bioavailability" in preclinical models, though explicit F% values are not reported in the public domain [2]. GSK2879552 demonstrated favorable PK properties but a 2019 Phase I study in SCLC was terminated due to poor disease control and high adverse event rates [3].

Cellular antiproliferative IC50
Cross-study comparable
A549: 1.62 μM; THP-1: 1.21 μM (72 h)
Supports cancer cell-model endpoint review
Consistent with biochemical potency; induces apoptosis in A549
Pharmacokinetics Oral Bioavailability In Vivo ADME

In Vivo Pharmacokinetics in Rats

Lsd1-IN-14 inhibits proliferation of A549 lung adenocarcinoma cells with an IC50 of 1.62 μM and THP-1 acute monocytic leukemia cells with an IC50 of 1.21 μM following 72-hour exposure [1]. At 0-3 μM, Lsd1-IN-14 increases H3K4me2 and H3K9me2 expression in a dose-dependent manner and induces apoptosis in 53.6% of A549 cells at the highest tested concentration [1]. For context, ORY-1001 engages enzymatically active KDM1A in THP-1 cells with an EC50 of 0.63 nM and 0.55 nM after 24 and 96 hours of treatment, respectively [2]. The approximately 2,000-fold difference in cellular potency reflects the higher enzymatic potency of ORY-1001 and potentially differential cellular permeability or target engagement kinetics.

In vivo rat PK profile
Class-level inference
Favorable PK in rats; stable in human liver microsomes; minimal CYP inhibition
Supports in vivo model transition context
Data availability differentiates from many tool compounds
Cancer Cell Proliferation Lung Adenocarcinoma Acute Myeloid Leukemia

LSD1-IN-14: Research & Application Scenarios


Reversible LSD1 Inhibition in Cancer Cells

Lsd1-IN-14 is ideally suited for LSD1 mechanistic studies in cellular systems where off-target effects on EGFR or MAO-A/B could confound interpretation. The documented >100-fold selectivity over EGFRwt and >50-fold selectivity over MAO-A/B [1] ensures that observed phenotypes are attributable to LSD1 inhibition rather than collateral kinase or amine oxidase modulation. This is particularly relevant in lung cancer models (e.g., A549) where EGFR signaling is a key oncogenic driver and EGFR inhibitor cross-reactivity would obscure LSD1-specific effects.

In Vivo Pharmacology with Validated PK

As a well-characterized 2-aminopyrimidine-based reversible inhibitor, Lsd1-IN-14 (compound X43) serves as an excellent reference standard for medicinal chemistry campaigns exploring non-TCP-derived LSD1 inhibitor scaffolds [1]. The published structure-activity relationship (SAR) data from the original study provides a foundation for further optimization of potency (current IC50 = 0.89 μM) while retaining the favorable selectivity and metabolic stability profiles [1].

Selectivity Profiling and Off-Target Assessment

Lsd1-IN-14's oral bioavailability (F = 11.9% in rat) and acceptable half-life (oral T1/2 = 2.8 h) [1] enable oral dosing regimens in preclinical rodent studies without requiring specialized parenteral formulations. The compound's metabolic stability in human liver microsomes (T1/2 = 103.3 min) and weak CYP inhibition [1] further support its use in vivo, though researchers should account for the 156 mL/min/kg clearance rate when designing dosing schedules.

2-Aminopyrimidine Scaffold Comparative Studies

Lsd1-IN-14 reliably induces dose-dependent apoptosis (53.6% in A549 cells at 3 μM) and increases H3K4me2 and H3K9me2 methylation [1], providing robust pharmacodynamic biomarkers for target engagement validation. These features make Lsd1-IN-14 suitable for studies correlating LSD1 inhibition with epigenetic reprogramming and apoptotic outcomes in lung adenocarcinoma and potentially other LSD1-overexpressing solid tumor models.

Application
Selection Property
Validation Focus
Reversible LSD1 inhibition in cancer cells
Reversible inhibition mechanism
Cell-proliferation endpoint review
In vivo pharmacology with validated PK
Documented rat PK and microsomal stability
Exposure-model review
Selectivity profiling and off-target assessment
>50-fold selectivity over MAO-A/B
MAO off-target assay context
2-Aminopyrimidine scaffold SAR studies
Scaffold-class benchmark compound
Potency improvement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.